
N-(3,4-dimethoxyphenyl)-1-azepanecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(3,4-dimethoxyphenyl)-1-azepanecarbothioamide and related compounds often involves complex organic reactions. For example, a study on the synthesis and structure of related compounds, such as substituted benzothiazolyl-N-phenyl-2-pyridinecarbothioamides, involves multiple steps including chlorination, condensation, hydrolysis, and further condensation reactions, showcasing the intricate processes involved in synthesizing such complex molecules (Lawrence et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is often analyzed using techniques like X-ray crystallography. For instance, the crystal structure of a novel hexacyclic benzazepine derivative was characterized, providing insights into the 2-azahexacyclo[8.7.1.1(1,4).0(4,9).0(11,16).0(12,18)]nonadeca-4,6,8-triene skeleton, which is relevant to understanding the structural aspects of related compounds (Basarić et al., 2008).
Chemical Reactions and Properties
The chemical properties and reactions of this compound-like compounds can be complex. For example, the photochemical reaction of N-(1-adamantyl)phthalimide yields a novel benzazepine derivative, showcasing the type of reactions that such compounds may undergo. This reaction is characterized by a domino process of two consecutive excited-state intramolecular gamma-hydrogen-transfer reactions, highlighting the reactive nature of these molecules (Basarić et al., 2008).
Physical Properties Analysis
The physical properties of compounds like this compound are critical for their characterization. Studies on similar compounds, such as poly(3,4-dimethoxythiophene), reveal insights into their amorphous nature, conductivity, and the ability to be stretched, which could be analogous to the physical properties of this compound (Hagiwara et al., 1989).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of this compound and related molecules, are pivotal. For instance, the synthesis and antioxidant activity evaluation of compounds from the hydrazinecarbothioamide class, which could share similar functional groups with this compound, show excellent antioxidant activity. This indicates the potential chemical behavior and properties that could be expected from this compound (Barbuceanu et al., 2014).
科学的研究の応用
Anticancer Potential
Research has shown the synthesis and biological evaluation of novel homopiperazine derivatives as anticancer agents, highlighting the role of substituted phenylcarboxamide/carbothioamide derivatives. These compounds were synthesized and evaluated for their anti-cancer activity, with some showing promising results against B-cell leukemic cell lines. This suggests that similar compounds, like N-(3,4-dimethoxyphenyl)-1-azepanecarbothioamide, could have potential applications in anticancer research (Teimoori et al., 2011).
Corrosion Inhibition
Another study on spirocyclopropane derivatives for mild steel protection in acidic solutions found that certain compounds exhibited effective corrosion inhibition. The research suggests that the structural features contributing to this inhibition could be relevant when considering the applications of this compound in materials science, particularly in corrosion resistance (Chafiq et al., 2020).
Catalysis and Synthesis
The catalytic synthesis of azoarenes from aryl azides, utilizing a dinuclear Ni complex, presents an innovative approach to accessing structurally diverse compounds. This methodology could be of interest for the synthesis or modification of compounds like this compound, exploring its applications in creating biologically active compounds or materials with unique properties (Powers et al., 2018).
Antifungal and Nematicidal Agents
Research on novel bithiophene dimers from Echinops latifolius showed potential as antifungal and nematicidal agents. This suggests that the structural elements within this compound could be explored for similar bioactive properties, offering new avenues for agricultural and pharmaceutical applications (Wu et al., 2020).
Antimicrobial and Anti-inflammatory Agents
A study on the synthesis and biological evaluation of various derivatives as antimicrobial and anti-inflammatory agents underlines the importance of specific structural features for bioactivity. This area of research could be relevant for this compound, especially in designing new therapeutic agents (Kendre et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)azepane-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-18-13-8-7-12(11-14(13)19-2)16-15(20)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPHBMHPZUOFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)N2CCCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796886 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,4,7-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5550337.png)
![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5550345.png)
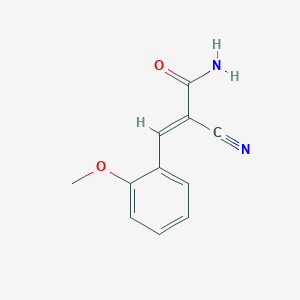
![ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5550366.png)
![(1R*,5R*)-6-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5550373.png)
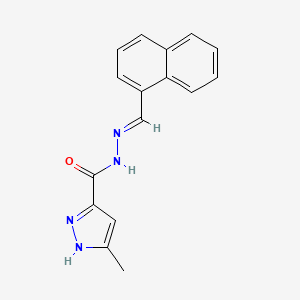
![6-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5550386.png)
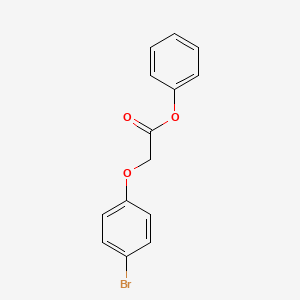
![4-[3-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)propoxy]benzamide](/img/structure/B5550401.png)
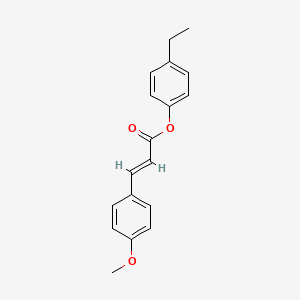
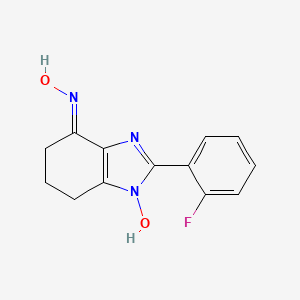

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B5550450.png)
![N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5550455.png)